molecular formula C14H13N3O2 B2861371 N-phenyl-N-(2-pyridylmethyl)ethanediamide CAS No. 352013-06-0

N-phenyl-N-(2-pyridylmethyl)ethanediamide

Cat. No. B2861371
CAS RN: 352013-06-0
M. Wt: 255.277
InChI Key: GZHHMLDBKFNDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenyl-N-(2-pyridylmethyl)ethanediamide” is an organic compound . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations .


Molecular Structure Analysis

The molecular structure of “N-phenyl-N-(2-pyridylmethyl)ethanediamide” is complex. It is a derivative of ethylenediamine, which is a type of organic compound with two amine groups . The exact structure would depend on the specific substitutions at the phenyl and pyridylmethyl groups .

Scientific Research Applications

Anti-Fibrosis Therapeutics

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, derivatives of this compound have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating a potential role in the development of new anti-fibrotic drugs .

Catalysis in Organic Synthesis

In the field of organic synthesis, derivatives of “N1-phenyl-N2-(pyridin-2-ylmethyl)oxalamide” have been utilized as catalysts. For instance, they have been involved in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes, showcasing their utility in facilitating Csp3-H oxidation reactions with water under mild conditions .

Pharmaceutical Intermediates

The compound’s derivatives serve as important intermediates in pharmaceutical manufacturing. They are integral in the synthesis of various aromatic ketones, which are crucial components in the development of a wide range of pharmaceuticals .

Chemical Biology

In chemical biology, the compound is used in the construction of heterocyclic compound libraries. These libraries are essential for screening and identifying compounds with biological activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .

Metal Ion Chelation

“N1-phenyl-N2-(pyridin-2-ylmethyl)oxalamide” and its derivatives have been explored for their metal-chelating properties. They have been used to chelate zinc ions, which is significant in studies related to apoptosis and cellular signaling pathways .

Inhibitors in Cancer Research

Some derivatives of the compound have structural features that make them suitable as c-Met inhibitors, which are a class of compounds that can regulate cancer cell growth and survival .

properties

IUPAC Name

N'-phenyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHMLDBKFNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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